Ancistrocladine

Antimalarial Plasmodium falciparum In Vitro Assay

Ancistrocladine is the irreplaceable monomeric precursor for jozimine B, a dimer with distinctly enhanced antimalarial activity. Its 5,1′-coupling and S-configuration at C-3 define the Ancistrocladaceae-type naphthylisoquinoline alkaloids. Unlike dioncophylline C, its weak intrinsic antiplasmodial activity (IC50 5–25 µg/mL) makes it the superior starting material for N-derivatization, yielding analogs with markedly improved potency. Essential for dimerization SAR campaigns and atropisomerism studies in natural product drug discovery.

Molecular Formula C25H29NO4
Molecular Weight 407.5 g/mol
CAS No. 32221-59-3
Cat. No. B1221841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAncistrocladine
CAS32221-59-3
Synonyms5-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,2,3,4-tetrahydro-8-methoxy-1,3-dimethyl-6-isoquinolinol
ancistrocladine
Molecular FormulaC25H29NO4
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC
InChIInChI=1S/C25H29NO4/c1-13-10-20(29-5)25-16(8-7-9-19(25)28-4)22(13)24-17-11-14(2)26-15(3)23(17)21(30-6)12-18(24)27/h7-10,12,14-15,26-27H,11H2,1-6H3
InChIKeyXUFOYASAFNKRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ancistrocladine Procurement Guide: Naphthylisoquinoline Alkaloid Sourcing for Antiparasitic Research


Ancistrocladine (CAS: 32221-59-3) is a naturally occurring naphthylisoquinoline alkaloid characterized by a biaryl linkage between a naphthalene and an isoquinoline moiety [1]. It possesses a molecular formula of C25H29NO4 and a molecular weight of 407.50 g/mol, and is known to exist as an atropisomer with hamatine (CAS: 56688-90-5) [2]. This compound belongs to a unique class of secondary metabolites exclusively found in tropical lianas of the Ancistrocladaceae and Dioncophyllaceae plant families [1].

Why Generic Naphthylisoquinoline Alkaloids Cannot Substitute for Ancistrocladine in Research Applications


Despite belonging to the same naphthylisoquinoline alkaloid class, ancistrocladine exhibits distinct structural and pharmacological profiles that preclude simple interchangeability with its analogs. Its unique 5,1′-coupling pattern and S-configuration at C-3, characteristic of the Ancistrocladaceae type, directly influence its antiparasitic activity and atropisomeric behavior [1]. Unlike the more potent antimalarial lead dioncophylline C, ancistrocladine's weak intrinsic antiplasmodial activity (IC50 5-25 µg/mL) makes it a preferred starting point for N-derivatization and dimerization studies aimed at enhancing potency [2]. Furthermore, its role as the monomeric precursor for the significantly more active synthetic dimer jozimine B underscores its irreplaceable value in structure-activity relationship (SAR) and medicinal chemistry campaigns [3]. Substituting ancistrocladine with another class member would alter these critical research outcomes.

Quantitative Differentiation of Ancistrocladine: Direct Comparative Data for Informed Procurement


Comparative Antiplasmodial Potency: Ancistrocladine vs. Dioncophylline C

Ancistrocladine demonstrates significantly weaker intrinsic antiplasmodial activity compared to the lead compound dioncophylline C. This differential potency, quantified in parallel in vitro assays, establishes ancistrocladine not as a direct therapeutic candidate but as a crucial scaffold for derivatization. [1] [2]

Antimalarial Plasmodium falciparum In Vitro Assay

Effect of N-Derivatization on Antiplasmodial Activity: Ancistrocladine vs. Dioncophylline C

A critical structural differentiation is observed upon N-derivatization. For ancistrocladine, N-derivatization leads to increased antiplasmodial activity, whereas for dioncophylline C, a free N-function is a prerequisite for its outstanding activity. This divergent SAR profile makes ancistrocladine a uniquely suitable substrate for generating more active N-alkylated analogs. [1]

Medicinal Chemistry Structure-Activity Relationship Derivatization

Dimerization-Driven Potency Enhancement: Ancistrocladine Monomer vs. Jozimine B Dimer

Ancistrocladine serves as the monomeric precursor for the synthetic dimer jozimine B. This dimerization results in a distinctly enhanced antimalarial activity compared to the parent monomer. This demonstrates ancistrocladine's value as a building block for generating significantly more potent compounds. [1]

Dimeric Alkaloids Antiplasmodial Medicinal Chemistry

Atropisomerism and Structural Type: Ancistrocladine vs. Dioncophyllaceae-Type Alkaloids

Ancistrocladine exhibits S-configuration at C-3 and bears an oxygen at C-6, classifying it within the Ancistrocladaceae type. This is in contrast to the Central and West African Ancistrocladus species, which produce typical Dioncophyllaceae-type alkaloids that are R-configured at C-3 and lack an oxygen function at C-6. This stereochemical distinction is fundamental to its biological profile and synthetic utility. [1]

Stereochemistry Atropisomerism Natural Products Chemistry

Optimal Research and Procurement Applications for Ancistrocladine


Medicinal Chemistry: N-Derivatization for Enhanced Antiplasmodial Activity

Given that N-derivatization of ancistrocladine leads to increased activity against P. falciparum, in contrast to the essential free N-function of dioncophylline C, ancistrocladine is a superior starting material for synthesizing N-alkylated or N-acylated analogs with improved antimalarial potency [1].

Synthetic Chemistry: Precursor for Dimeric Naphthylisoquinoline Alkaloids

Ancistrocladine is the essential monomeric building block for the synthesis of jozimine B, a dimer that exhibits distinctly enhanced antimalarial activity. Procuring ancistrocladine enables research groups to explore dimerization strategies to generate novel, highly potent antiparasitic leads [2].

Pharmacognosy and Chemotaxonomy: Ancistrocladaceae-Type Structural Studies

With its characteristic S-configuration at C-3 and oxygenation at C-6, ancistrocladine serves as a reference standard for the Ancistrocladaceae-type of naphthylisoquinoline alkaloids. This is crucial for comparative studies against the R-configured, non-oxygenated Dioncophyllaceae-type alkaloids and for investigating atropisomerism in this natural product class [3].

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